Dimetazin
Description
Dimetazin (IUPAC name: 17-beta-hydroxy-2-alpha,17-dimethyl-5-alpha-androstan-3-one Azine), also known as Mebolazine, is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT). Its molecular formula is C₂₁H₃₂N₂O₂, with a molecular weight of 344.5 g/mol (CAS: 3625-07-8) . Structurally, it consists of two coupled molecules of methyldrostanolone, forming an azine derivative, which enhances metabolic stability and reduces androgenicity while retaining anabolic potency . Historically, Dimetazin was developed by Syntex Pharmaceuticals but was never classified as a medicinal product due to regulatory and safety concerns. It is primarily associated with bodybuilding and off-label use for muscle growth due to its high anabolic-to-androgenic ratio .
Properties
Molecular Formula |
C42H68N2O2 |
|---|---|
Molecular Weight |
633 g/mol |
IUPAC Name |
3-[(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C42H68N2O2/c1-25-23-37(3)27(9-11-29-31(37)13-17-39(5)33(29)15-19-41(39,7)45)21-35(25)43-44-36-22-28-10-12-30-32(38(28,4)24-26(36)2)14-18-40(6)34(30)16-20-42(40,8)46/h25-34,45-46H,9-24H2,1-8H3 |
InChI Key |
POPWFGNRCCUJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(C(CCC3C2CCC4(C3CCC4(C)O)C)CC1=NN=C5CC6CCC7C8CCC(C8(CCC7C6(CC5C)C)C)(C)O)C |
Synonyms |
17-beta-hydroxy-2-alpha,17-dimethyl-5-alpha-androstan-3-one azine dimetazin dimethazine mebolazine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Pharmacological Comparison with Similar Compounds
Structural Analogues
Methyldrostanolone
- Structure : Single-molecule precursor of Dimetazin.
- Key Difference : Lacks the azine coupling, resulting in shorter half-life and higher androgenicity.
Oxymetholone
- Structure : 17α-methylated DHT derivative with a hydroxyl group at C15.
- Key Difference : Higher hepatotoxicity and water retention compared to Dimetazin’s azine-modified structure .
Drostanolone Propionate
Pharmacological Profiles
| Compound | Anabolic Activity | Androgenic Activity | Half-Life (hr) | Hepatotoxicity Risk |
|---|---|---|---|---|
| Dimetazin | High | Low | 48–72 | Moderate |
| Methyldrostanolone | Moderate | Moderate | 12–24 | High |
| Oxymetholone | High | Moderate | 8–12 | Severe |
| Drostanolone Propionate | Moderate | Low | 24–36 | Low |
Data Sources : Structural and metabolic data derived from comparative analyses of steroid derivatives .
Mechanistic and Clinical Comparisons
Mechanism of Action
- Dimetazin : Binds to androgen receptors (AR) with high affinity, promoting nitrogen retention and protein synthesis. The azine group reduces 5α-reductase conversion, minimizing DHT-mediated side effects (e.g., prostate hypertrophy) .
- Oxymetholone : Activates AR and glucocorticoid receptors, leading to mixed anabolic/catabolic effects. Its 17α-methyl group increases liver strain .
Adverse Effects
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